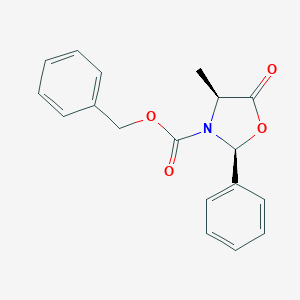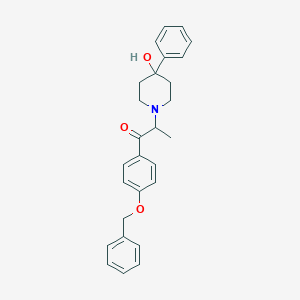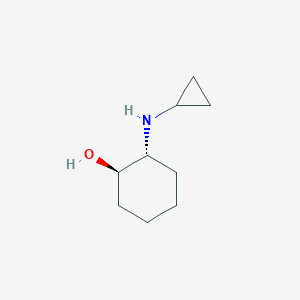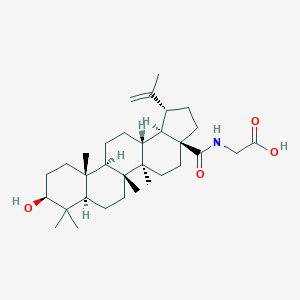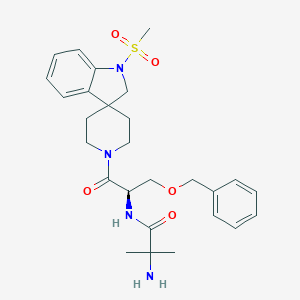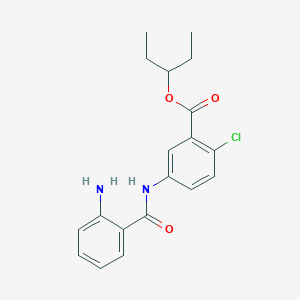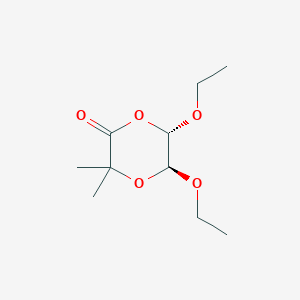
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide, also known as DMF-DMA, is a chemical compound with potential applications in scientific research. It is a derivative of tetrahydrofuran, a cyclic ether commonly used as a solvent and reagent in organic chemistry. DMF-DMA has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied in various contexts.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with the target molecules. N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can interact with various biomolecules, such as enzymes, receptors, proteins, and nucleic acids, and modulate their activity and function. N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can also affect the physicochemical properties of biomolecules, such as their solubility, stability, and conformation.
Effets Biochimiques Et Physiologiques
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide has been shown to have various biochemical and physiological effects in different contexts. For example, N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can inhibit the activity of enzymes, such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are involved in neurotransmission, metabolism, and acid-base balance. N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can also modulate the activity of receptors, such as G protein-coupled receptors and ion channels, which are involved in signal transduction and membrane transport. N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can affect the function of proteins and nucleic acids, such as DNA and RNA, which are involved in gene expression and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its ability to form hydrogen bonds and stabilize biomolecules, which can improve the solubility, stability, and activity of the biomolecules. Another advantage is its versatility as a building block for the synthesis of various compounds, which can expand the range of chemical and biological tools available for research. One limitation is its potential toxicity and side effects, which can affect the interpretation of the experimental results. Another limitation is its cost and availability, which can limit the scale and scope of the experiments.
Orientations Futures
There are several future directions for the research on N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide. One direction is the synthesis of new derivatives and analogs of N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide with improved properties and specificity for different targets. Another direction is the development of new methods for the synthesis and purification of N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide, which can improve the yield and purity of the compound. Another direction is the application of N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide in new areas of research, such as drug discovery, chemical biology, and nanotechnology. Another direction is the investigation of the mechanism of action and physiological effects of N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide in more detail, which can provide insights into the molecular basis of its activity and potential therapeutic applications.
Méthodes De Synthèse
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can be synthesized using different methods, including the reaction of dimethylamine with 5-oxotetrahydrofuran-2-carboxylic acid, the reaction of dimethylamine with 5-oxotetrahydrofuran-2-carboxylic acid ethyl ester, and the reaction of dimethylamine with 5-oxotetrahydrofuran-2-carboxylic acid anhydride. The yield and purity of N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide depend on the reaction conditions and the starting materials used.
Applications De Recherche Scientifique
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide has potential applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology. It can be used as a building block for the synthesis of various compounds, such as inhibitors of enzymes and receptors, ligands for proteins and nucleic acids, and fluorescent dyes and probes. N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can also be used as a solvent and stabilizer for biomolecules, such as proteins, nucleic acids, and membranes, due to its ability to form hydrogen bonds and stabilize the hydration shell around the biomolecules.
Propriétés
Numéro CAS |
194421-59-5 |
|---|---|
Nom du produit |
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
N,N-dimethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C7H11NO3/c1-8(2)7(10)5-3-4-6(9)11-5/h5H,3-4H2,1-2H3 |
Clé InChI |
FXIQOWGSQOLZSR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
SMILES canonique |
CN(C)C(=O)C1CCC(=O)O1 |
Synonymes |
2-Furancarboxamide,tetrahydro-N,N-dimethyl-5-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



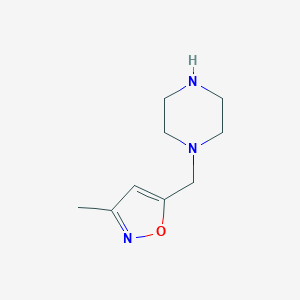

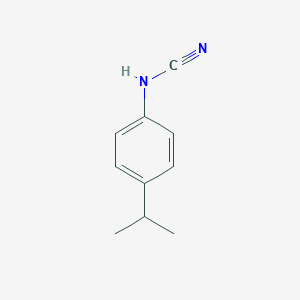
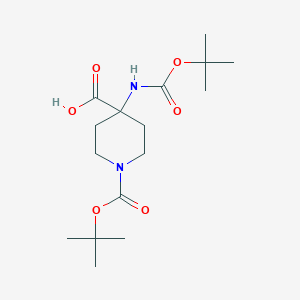
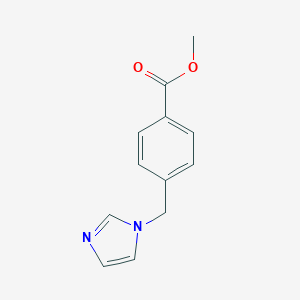
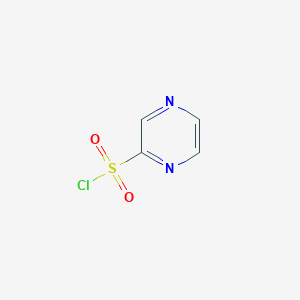
![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
